N-(2,3-dichlorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,3-DICHLOROPHENYL)-2-[4-(2-FUROYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a dichlorophenyl group, a furoyl group, and a piperazinyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-[4-(2-FUROYL)-1-PIPERAZINYL]ACETAMIDE typically involves the following steps:
Formation of the Piperazinyl Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Furoyl Group: The furoyl group can be introduced via acylation reactions using furoyl chloride and a base such as triethylamine.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced through a nucleophilic substitution reaction using 2,3-dichlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-2-[4-(2-FUROYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2,3-DICHLOROPHENYL)-2-[4-(2-FUROYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-[4-(2-FUROYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DICHLOROPHENYL)-2-[4-(2-FUROYL)-1-PIPERAZINYL]ACETAMIDE: can be compared with other amides that have similar structural features, such as:
Uniqueness
The uniqueness of N-(2,3-DICHLOROPHENYL)-2-[4-(2-FUROYL)-1-PIPERAZINYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H17Cl2N3O3 |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H17Cl2N3O3/c18-12-3-1-4-13(16(12)19)20-15(23)11-21-6-8-22(9-7-21)17(24)14-5-2-10-25-14/h1-5,10H,6-9,11H2,(H,20,23) |
InChI Key |
LFDFNEDJNPRFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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